molecular formula C12H19N3O3 B2825389 tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate CAS No. 851376-80-2

tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate

カタログ番号: B2825389
CAS番号: 851376-80-2
分子量: 253.302
InChIキー: QZPVVPZGJVEPIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a bicyclic pyrazolo[3,4-d]azepine core with a 3-oxo group and a tert-butyl carbamate (Boc) protecting group at position 6. Its molecular formula is estimated as C₁₂H₁₇N₃O₃ (MW ≈ 251.3 g/mol), distinguishing it from analogs lacking the ketone moiety .

特性

IUPAC Name

tert-butyl 3-oxo-1,2,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-8-9(5-7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPVVPZGJVEPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[3,4-d]azepine core, which can be achieved through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

化学反応の分析

tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents for these reactions include halides and alkoxides.

    Esterification and Hydrolysis: The ester functionality can be hydrolyzed to form the corresponding carboxylic acid, or it can be involved in esterification reactions to form new esters.

科学的研究の応用

tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate has a wide range of applications in scientific research:

作用機序

The mechanism of action of tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can result in the inhibition or activation of enzymatic reactions, or the modulation of receptor signaling pathways. The exact pathways involved depend on the specific biological context and the targets being studied .

類似化合物との比較

Structural Analog: QV-2965 (tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate)

  • Core Structure : Pyrazolo[3,4-d]azepine without the 3-oxo group.
  • Molecular Weight : 237.3 g/mol (C₁₂H₁₉N₃O₂) .
  • Applications : Used as an intermediate in kinase inhibitor synthesis; discontinued commercial availability suggests stability or synthesis challenges .

Compound 26: (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

  • Core Structure : Pyrrolo[3,4-c]pyrrole with a benzo-triazole carbonyl substituent.
  • Molecular Weight : 358.5 g/mol .
  • Key Differences :
    • Rigidity : Five-membered rings (vs. azepine) limit conformational flexibility.
    • Aromaticity : The benzo-triazole group enables π-π stacking interactions, enhancing binding to aromatic residues in biological targets.
  • Synthesis : Achieved via HATU-mediated coupling (83% yield), highlighting efficient amide bond formation .

Spirocyclic Compound 270 (Patent EP2021)

  • Core Structure: Spiro pyran-pyrazino-pyrrolo-pyrimidine system.
  • Molecular Weight : 549 g/mol .
  • Key Differences :
    • Complexity : Spiro junction introduces rigidity, contrasting with the target compound’s flexible azepine.
    • Synthetic Route : Involves Pd-catalyzed amination (Buchwald-Hartwig), indicating compatibility with transition-metal catalysis for functionalization .

tert-Butyl Pyrazolo[4,3-c]pyridine-5-carboxylate (Crystal Structure)

  • Core Structure : Pyrazolo-pyridine (six-membered ring).
  • Key Differences :
    • Ring Size : Smaller pyridine ring reduces strain but limits adaptability in binding pockets.
    • Crystallography : X-ray data confirm planar geometry, aiding in conformational analysis for drug design .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[3,4-d]azepine 3-oxo, Boc group 251.3* Flexible, H-bond donor
QV-2965 Pyrazolo[3,4-d]azepine Boc group 237.3 Lower polarity
Compound 26 Pyrrolo[3,4-c]pyrrole Benzo-triazole carbonyl 358.5 Aromatic, rigid
Spirocyclic Compound 270 Spiro pyran-pyrazino... Boc group 549 Rigid, kinase inhibitor

*Calculated based on molecular formula.

Research Findings and Implications

  • Boc Protection Strategy : The tert-butyl carbamate group is a common protecting group in all analogs, enabling amine protection during multi-step syntheses .
  • Synthetic Challenges : Larger ring systems (e.g., azepine) may require optimized conditions to avoid side reactions, as seen in lower yields for spirocyclic analogs .

生物活性

The compound tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate is a member of the pyrazole family known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and analgesic effects, as well as its potential mechanisms of action.

  • Molecular Formula: C12H16N2O3
  • Molecular Weight: 232.27 g/mol
  • CAS Number: Not specified in the search results.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • COX Inhibition: Compounds similar to tert-butyl 3-oxo derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. A notable derivative showed an IC50 value of 5.63 μmol/kg against COX-1 and COX-2 enzymes, demonstrating significant anti-inflammatory activity compared to standard drugs like celecoxib .

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been documented:

  • In Vivo Studies: In models of carrageenan-induced paw edema in rats, certain derivatives exhibited potent analgesic effects with an ED50 value significantly lower than that of traditional analgesics .

The mechanisms underlying the biological activities of tert-butyl 3-oxo derivatives are believed to involve:

  • Inhibition of Pro-inflammatory Mediators: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins involved in inflammation.
  • Modulation of Cytokine Production: Some studies suggest that pyrazole derivatives may also modulate cytokine levels, further contributing to their anti-inflammatory effects .

Study 1: Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. synthesized a series of substituted pyrazole derivatives and tested their anti-inflammatory properties using a carrageenan-induced rat paw edema model. The most potent compound demonstrated a significant reduction in edema compared to the control group and was found to be safe with minimal degenerative changes observed in histopathological analyses .

Study 2: Analgesic Efficacy

Another investigation focused on the analgesic efficacy of pyrazole derivatives in various pain models. The results indicated that certain compounds not only provided pain relief but also exhibited a favorable safety profile with no significant adverse effects noted during toxicity assessments .

Data Summary Table

PropertyValue
Molecular FormulaC12H16N2O3
Molecular Weight232.27 g/mol
COX-1 Inhibition IC505.63 μmol/kg
COX-2 Inhibition IC50Significant compared to celecoxib
Analgesic ED50Lower than traditional analgesics

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。